3-Amino-2-methoxydibenzofuran
Overview
Description
3-Amino-2-methoxydibenzofuran is a chemical compound related to the family of dibenzofurans, which are characterized by their fused benzene and furan rings. This compound has been a subject of interest in chemical research due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of 3-Amino-2-methoxydibenzofuran-related compounds often involves reactions of methoxybenzofurans with various chemical agents. For example, Shestopalov et al. (2003) describe the synthesis of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans through reactions involving 6-methoxybenzo[b]furan-3(2H)-one and 2-aryl-1,1-dicyanoethylenes (Shestopalov & Naumov, 2003).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methoxydibenzofuran and related compounds has been analyzed using various techniques, including X-ray diffraction. For instance, the molecular and crystal structure of related 2-aminobenzo[b]pyrans was established by Shestopalov et al. (2003) (Shestopalov, Emelianova, & Nesterov, 2003).
Chemical Reactions and Properties
Compounds in the 3-Amino-2-methoxydibenzofuran series engage in a variety of chemical reactions. For example, Hudzik and Bozzelli (2010) studied the thermochemical properties of methoxyfurans, which are key components in biofuel synthesis processes (Hudzik & Bozzelli, 2010).
Physical Properties Analysis
The physical properties of 3-Amino-2-methoxydibenzofuran derivatives, such as their boiling points, melting points, and solubilities, are essential for understanding their behavior in different environments. Unfortunately, specific details on the physical properties of 3-Amino-2-methoxydibenzofuran itself are not readily available in the cited studies.
Chemical Properties Analysis
The chemical properties of 3-Amino-2-methoxydibenzofuran, like reactivity with other compounds, stability under various conditions, and the influence of substituents on its chemical behavior, are complex and require detailed study. The research by Giles et al. (1991) on the reactions of methoxydehydrobenzenes with furans, for example, provides insights into the reactivity of similar compounds (Giles, Sargent, & Sianipar, 1991).
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
3-Amino-2-methoxydibenzofuran derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. The study by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives substituted with 3-methoxybenzofuran, highlighting their high singlet oxygen quantum yield. These properties are significant for Type II mechanisms in photodynamic therapy for cancer treatment, indicating the potential of 3-Amino-2-methoxydibenzofuran derivatives in this field (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
Compounds synthesized from 3-Amino-2-methoxydibenzofuran have shown variable and modest antimicrobial activity against different strains of bacteria and fungi. Patel et al. (2011) synthesized derivatives that displayed this antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cancer Cell Growth Inhibition
Derivatives of 3-Amino-2-methoxydibenzofuran have been evaluated for their ability to inhibit cancer cell growth. Rizza et al. (2016) synthesized a series of compounds with a dibenzofuran residue that inhibited breast cancer cell growth and progression. These findings indicate the potential of these compounds as therapeutic agents in cancer treatment (Rizza et al., 2016).
Antibacterial Properties
Some derivatives of 3-Amino-2-methoxydibenzofuran, such as hydrazide-hydrazones, have been found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria. Popiołek and Biernasiuk (2016) observed that these compounds showed better activity against Bacillus spp. than some commonly used antibiotics, suggesting their potential in antibacterial applications (Popiołek & Biernasiuk, 2016).
Biochemical Applications
Niu et al. (2015) synthesized aminobenzofuran-fused rhodamine dyes from derivatives of 3-Amino-2-methoxydibenzofuran, which displayed properties like deep-red and near-infrared emissions, good photostability, and wide pH stability. These dyes, with their low cytotoxicity and specific cellular localization, hold promise in fluorogenic detection, biomolecule labeling, and cell imaging, indicating a wide range of biochemical applications (Niu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methoxydibenzofuran-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVWNYSHWQNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020825 | |
Record name | 2-Methoxy-3-aminodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methoxydibenzofuran | |
CAS RN |
5834-17-3 | |
Record name | 2-Methoxy-3-dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5834-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-dibenzofuranamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-3-aminodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-3-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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